molecular formula C10H17NO2 B1404379 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid CAS No. 1267426-00-5

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

Cat. No.: B1404379
CAS No.: 1267426-00-5
M. Wt: 183.25 g/mol
InChI Key: WOAZZLAAMKYMMV-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid is a synthetic compound characterized by the presence of a cyclopropane ring and a piperidine group. Its molecular formula is C10H17NO2, and it has a molecular weight of 183.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A non-proteinogenic amino acid involved in the biosynthesis of the plant hormone ethylene.

    Cyclopropanecarboxylic acid: A simpler analog without the piperidine group.

Uniqueness

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a piperidine group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11/h1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZZLAAMKYMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

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